1-(4-chlorophenyl)-N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indole, pyrrolidine, and chlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrrolidine ring, and finally, the introduction of the chlorophenyl group. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different biological activities and properties.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other indole and pyrrolidine derivatives.
Ethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate: is another compound with a similar indole structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25ClN4O3 |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H25ClN4O3/c25-18-6-8-19(9-7-18)29-15-17(13-23(29)31)24(32)27-12-11-26-22(30)10-5-16-14-28-21-4-2-1-3-20(16)21/h1-4,6-9,14,17,28H,5,10-13,15H2,(H,26,30)(H,27,32) |
InChI Key |
FJCOQCOLONQGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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